molecular formula C14H10N6O4 B4309405 3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE

3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE

Cat. No.: B4309405
M. Wt: 326.27 g/mol
InChI Key: UVZHCJALFAVOAK-UHFFFAOYSA-N
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Description

3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a diazenyl group and nitro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE typically involves the following steps:

    Diazotization Reaction: The starting material, 2-methyl-5-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-nitroindazole in the presence of a base such as sodium acetate to form the desired compound.

The reaction conditions often include maintaining low temperatures during the diazotization step to ensure the stability of the diazonium salt and using an appropriate solvent like ethanol or water for the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The diazenyl group can participate in electrophilic substitution reactions, where the diazenyl group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Electrophiles such as halogens, acids, or alkylating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-[(2-methyl-5-aminophenyl)diazenyl]-6-amino-1H-indazole.

    Substitution: Formation of various substituted indazole derivatives.

    Oxidation: Formation of 3-[(2-carboxy-5-nitrophenyl)diazenyl]-6-nitro-1H-indazole.

Scientific Research Applications

3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-methyl-5-nitrophenyl)diazenyl]-6-nitro-1H-indole
  • **3-[(2-methyl-5-nitrophenyl)diazenyl]-6-nitro-1H-pyrazole
  • **3-[(2-methyl-5-nitrophenyl)diazenyl]-6-nitro-1H-benzimidazole

Uniqueness

3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE is unique due to its specific combination of diazenyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)-(6-nitro-1H-indazol-3-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O4/c1-8-2-3-9(19(21)22)6-12(8)15-17-14-11-5-4-10(20(23)24)7-13(11)16-18-14/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZHCJALFAVOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE
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3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE
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3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE
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3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE
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3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE
Reactant of Route 6
3-[(Z)-2-(2-METHYL-5-NITROPHENYL)-1-DIAZENYL]-6-NITRO-1H-INDAZOLE

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